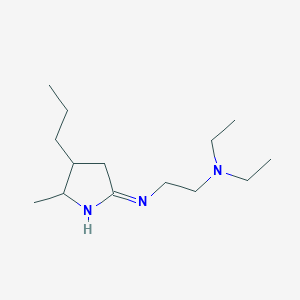
2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline is a complex organic compound with a unique structure that includes a pyrroline ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline typically involves multiple steps, starting from readily available starting materials. One common approach is to use a pyrroline precursor, which is then functionalized through a series of reactions including alkylation, amination, and cyclization.
Alkylation: The initial step involves the alkylation of a pyrroline precursor with a suitable alkyl halide under basic conditions.
Amination: The resulting intermediate is then subjected to amination using diethylamine to introduce the diethylaminoethyl group.
Cyclization: Finally, the compound undergoes cyclization to form the desired pyrroline ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrroline derivatives.
科学的研究の応用
2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
2-(Diethylamino)ethanol: A simpler compound with similar diethylamino functionality.
2-(Diethylamino)ethyl methacrylate: Used in polymer synthesis with similar amine groups.
Diethylaminoethanethiol: Contains a thiol group instead of a pyrroline ring.
Uniqueness
2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline is unique due to its complex structure, which includes a pyrroline ring with multiple substituents
特性
CAS番号 |
74332-91-5 |
|---|---|
分子式 |
C14H29N3 |
分子量 |
239.40 g/mol |
IUPAC名 |
N,N-diethyl-2-[(5-methyl-4-propylpyrrolidin-2-ylidene)amino]ethanamine |
InChI |
InChI=1S/C14H29N3/c1-5-8-13-11-14(16-12(13)4)15-9-10-17(6-2)7-3/h12-13H,5-11H2,1-4H3,(H,15,16) |
InChIキー |
FANSOUFKZRTJRV-UHFFFAOYSA-N |
正規SMILES |
CCCC1CC(=NCCN(CC)CC)NC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




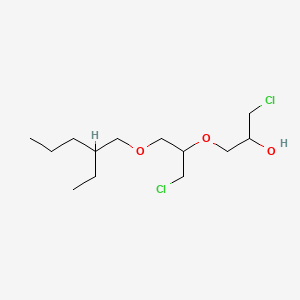
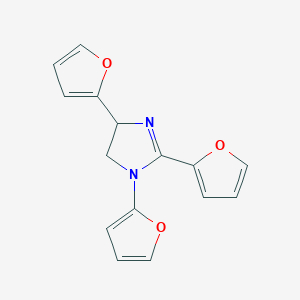
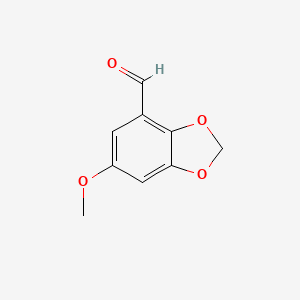


![2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]-](/img/structure/B14456480.png)
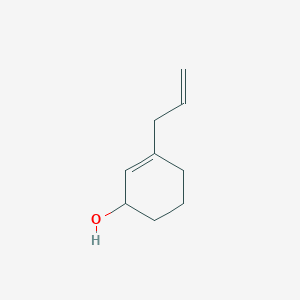
![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)



